methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 2140264-93-1
VCID: VC8089639
InChI: InChI=1S/C7H10F3NO2.ClH/c1-13-6(12)4-2-11-3-5(4)7(8,9)10;/h4-5,11H,2-3H2,1H3;1H/t4-,5-;/m0./s1
SMILES: COC(=O)C1CNCC1C(F)(F)F.Cl
Molecular Formula: C7H11ClF3NO2
Molecular Weight: 233.61

methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride

CAS No.: 2140264-93-1

Cat. No.: VC8089639

Molecular Formula: C7H11ClF3NO2

Molecular Weight: 233.61

* For research use only. Not for human or veterinary use.

methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride - 2140264-93-1

Specification

CAS No. 2140264-93-1
Molecular Formula C7H11ClF3NO2
Molecular Weight 233.61
IUPAC Name methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride
Standard InChI InChI=1S/C7H10F3NO2.ClH/c1-13-6(12)4-2-11-3-5(4)7(8,9)10;/h4-5,11H,2-3H2,1H3;1H/t4-,5-;/m0./s1
Standard InChI Key RQQYZTONTAQRGS-FHAQVOQBSA-N
Isomeric SMILES COC(=O)[C@H]1CNC[C@@H]1C(F)(F)F.Cl
SMILES COC(=O)C1CNCC1C(F)(F)F.Cl
Canonical SMILES COC(=O)C1CNCC1C(F)(F)F.Cl

Introduction

Structural and Physicochemical Properties

Chemical Identity

Methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride is a white crystalline solid with the following key identifiers:

PropertyValueSource
CAS No.2140264-93-1
IUPAC NameMethyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride
Molecular FormulaC₇H₁₁ClF₃NO₂
Molecular Weight233.62 g/mol
SMILESCOC(=O)[C@H]1CNC[C@@H]1C(F)(F)F.Cl
InChI KeyRQQYZTONTAQRGS-FHAQVOQBSA-N

The stereochemistry at the 3R and 4R positions is critical for its biological activity, as the trifluoromethyl group enhances metabolic stability and electron-withdrawing effects .

Synthesis and Preparation

Synthetic Routes

Applications in Medicinal Chemistry

Central Nervous System (CNS) Drug Development

The compound serves as a building block for CNS-targeting pharmaceuticals due to its ability to cross the blood-brain barrier. The trifluoromethyl group enhances lipid solubility, improving membrane permeability. For example, derivatives of this compound have shown promise in modulating neurotransmitter systems (e.g., dopamine and serotonin receptors) .

Enzyme Inhibition

Structural analogs inhibit enzymes like arginase, which regulates nitric oxide production. This activity is leveraged in developing therapies for cardiovascular diseases and immune disorders.

Biological Activity and Mechanism

Pharmacodynamics

The compound’s rigid pyrrolidine scaffold facilitates selective interactions with biological targets. The methyl ester group can be hydrolyzed in vivo to a carboxylic acid, enhancing binding affinity to enzymes or receptors.

Comparative Analysis with Related Compounds

Compound NameKey DifferencesImpact on Properties
Methyl (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate-CF₂H vs. -CF₃ groupReduced metabolic stability
trans-Methyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylateBenzyl substituent at N1Enhanced lipophilicity
tert-Butyl (3R,4S)-3-hydroxy-4-methylpyrrolidine-1-carboxylateHydroxy group at C3Increased hydrophilicity

The trifluoromethyl group in the target compound confers superior metabolic stability compared to difluoromethyl analogs .

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